molecular formula C13H15FO4 B12429620 Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

Cat. No.: B12429620
M. Wt: 254.25 g/mol
InChI Key: YHOKRZMHAOEPEM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a fluorine atom, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate typically involves esterification reactions. One common method is the reaction of 5-fluorobenzoic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: 5-fluorobenzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
  • Ethyl 2-(2-ethoxy-2-oxoethyl)-4-fluorobenzoate
  • Ethyl 2-(2-ethoxy-2-oxoethyl)-3-fluorobenzoate

Uniqueness

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate is unique due to the position of the fluorine atom on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H15FO4

Molecular Weight

254.25 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)7-9-5-6-10(14)8-11(9)13(16)18-4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

YHOKRZMHAOEPEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)C(=O)OCC

Origin of Product

United States

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